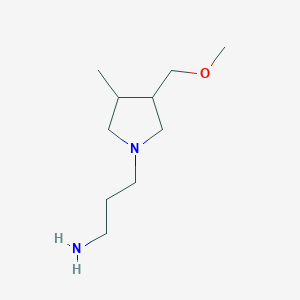
3-Iodo-4-(trifluoromethoxy)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H6BrF3IO It is a derivative of benzyl bromide, where the benzene ring is substituted with iodine at the 3-position and a trifluoromethoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 3-iodo-4-(trifluoromethoxy)toluene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-4-(trifluoromethoxy)benzyl bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrogenated derivatives.
Applications De Recherche Scientifique
3-Iodo-4-(trifluoromethoxy)benzyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 3-Iodo-4-(trifluoromethoxy)benzyl bromide depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trifluoromethoxy group can influence the reactivity and stability of the compound, while the iodine atom can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodobenzyl bromide: Similar structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzyl bromide: Similar structure but lacks the iodine atom.
4-Iodo-3-(trifluoromethoxy)benzyl bromide: Isomer with different substitution pattern.
Uniqueness
3-Iodo-4-(trifluoromethoxy)benzyl bromide is unique due to the presence of both iodine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C8H5BrF3IO |
|---|---|
Poids moléculaire |
380.93 g/mol |
Nom IUPAC |
4-(bromomethyl)-2-iodo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3IO/c9-4-5-1-2-7(6(13)3-5)14-8(10,11)12/h1-3H,4H2 |
Clé InChI |
WTWCOGOVNTYBGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CBr)I)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


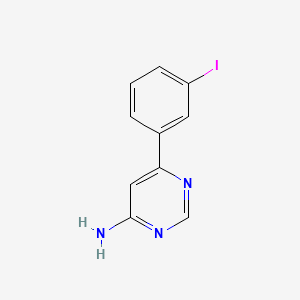
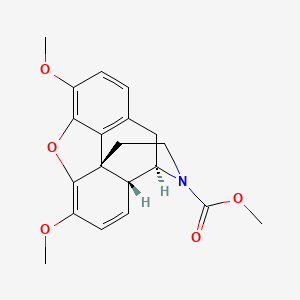
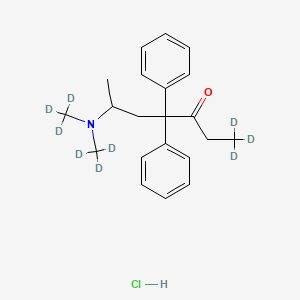

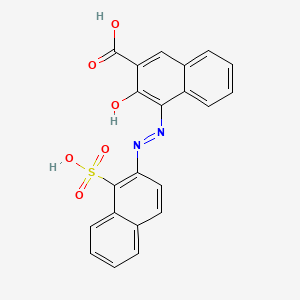
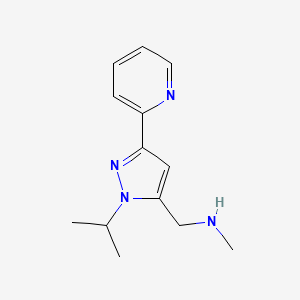
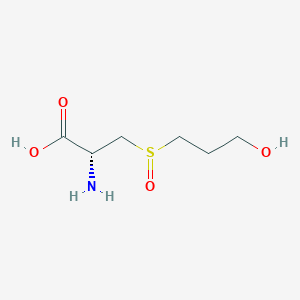
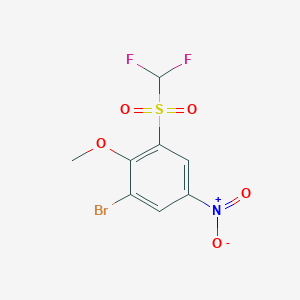

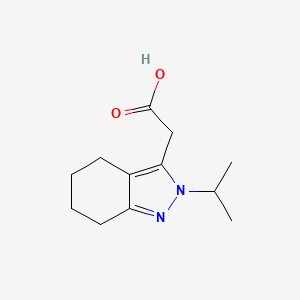
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
